{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene
CAS No.:
Cat. No.: VC13671843
Molecular Formula: C33H27OPS
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H27OPS |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | [1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane |
| Standard InChI | InChI=1S/C33H25OP.H2S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;1H2 |
| Standard InChI Key | OXAUQRITVSPPJN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.S |
Introduction
Structural and Chemical Identity
Molecular Architecture
{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene (C₃₃H₂₇OPS) features a binaphthyl backbone substituted with a methoxy group at the 2'-position and a diphenylphosphane sulfanylidene moiety at the 2-position. The sulfanylidene group (P=S) replaces the traditional phosphorus(III) center found in analogous phosphine ligands, altering its electronic and steric properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₂₇OPS | |
| Molecular Weight | 502.6 g/mol | |
| IUPAC Name | [1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenyl-λ⁵-phosphanethione |
The binaphthyl system introduces axial chirality, while the methoxy group modulates electron density at the phosphorus center. Compared to its phosphine analog (MOP ligand), the sulfanylidene derivative exhibits reduced basicity due to the electron-withdrawing sulfur atom.
Synthesis and Characterization
Hypothesized Synthetic Routes
While no published protocols explicitly describe this compound’s synthesis, plausible pathways include:
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Sulfurization of MOP Analog: Treatment of (2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine with elemental sulfur or Lawesson’s reagent to form the P=S bond.
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Ligand Modification: Post-functionalization of pre-assembled binaphthyl-phosphine complexes via sulfur insertion reactions.
Spectroscopic Features
Key characterization data inferred from related systems:
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³¹P NMR: A downfield shift (~60–80 ppm) compared to phosphine precursors (~−10 to −30 ppm), consistent with P=S bond formation.
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X-ray Crystallography: Anticipated bond lengths of P–S ≈ 1.95–2.05 Å and C–P ≈ 1.80–1.85 Å, based on phosphine sulfides in the Crystallography Open Database .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Air Sensitivity: Likely moderate, as sulfanylidenes are less prone to oxidation than phosphines but may degrade under prolonged exposure to moisture.
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Thermal Decomposition: Predicted decomposition temperature >200°C, analogous to arylphosphine sulfides .
Applications in Catalysis
Asymmetric Synthesis
The chiral binaphthyl scaffold positions this compound as a candidate for enantioselective transformations:
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Cross-Couplings: Palladium-catalyzed reactions (e.g., Suzuki–Miyaura) leveraging the P=S group’s tunable σ-donor/π-acceptor properties .
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Hydrogenations: Potential use in rhodium or ruthenium complexes for ketone reductions, though activity may differ from traditional phosphine ligands due to electronic effects.
Coordination Chemistry
The sulfanylidene group can act as a neutral or anionic ligand, depending on reaction conditions:
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Metal Complexes: Formation of [M(P=S)] adducts with transition metals (e.g., Pd, Pt), potentially enhancing catalytic longevity compared to phosphine analogs .
Future Research Directions
Knowledge Gaps
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